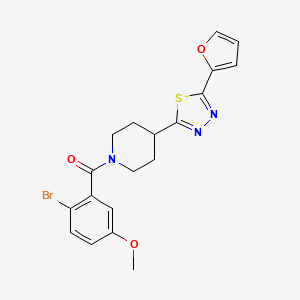![molecular formula C19H19N9O B2610487 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide CAS No. 1797696-17-3](/img/structure/B2610487.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s classification and its role or use in various applications would also be discussed.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the synthesized compound would also be discussed.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and spectral properties.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
Research has demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic properties, highlighting the potential of heterocyclic chemistries in developing new therapeutic agents with specific biological activities. The compounds were evaluated as cyclooxygenase inhibitors and showed promising analgesic and anti-inflammatory effects, suggesting potential applications in treating conditions involving inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-inflammatory Agents
Another study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrimidine derivatives in drug discovery, offering insights into the development of novel compounds with potential anticancer and anti-inflammatory activities. The structure-activity relationship analysis provided valuable information for designing more effective therapeutic agents (Rahmouni et al., 2016).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These findings illustrate the potential of such derivatives in addressing tuberculosis, especially in cases involving drug-resistant strains. The exploration of different linkers and substituents on the benzene ring has opened new avenues for structure-activity relationship studies in antimycobacterial drug development (Lv et al., 2017).
Insecticidal Applications
Research into the biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, reveals the agricultural applications of heterocyclic compounds. Such studies are crucial for developing new, more effective, and environmentally friendly insecticides. The toxicological and biochemical assessments of these compounds provide essential data for their potential use in pest management strategies (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or research.
Please note that the availability of this information would depend on the specific compound and the extent of research that has been conducted on it. For a specific compound, it would be necessary to consult the relevant scientific literature or databases.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c29-18(26-19-24-14-5-1-2-6-15(14)25-19)13-4-3-7-27(9-13)16-8-17(22-11-21-16)28-12-20-10-23-28/h1-2,5-6,8,10-13H,3-4,7,9H2,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDVANMPVJBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2610405.png)
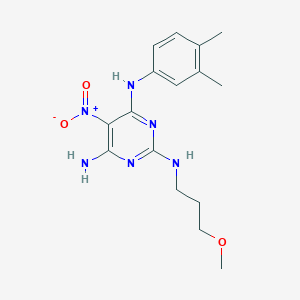
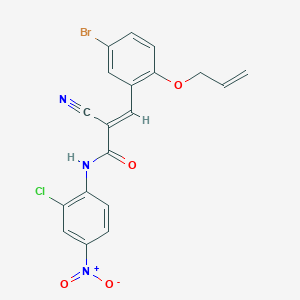
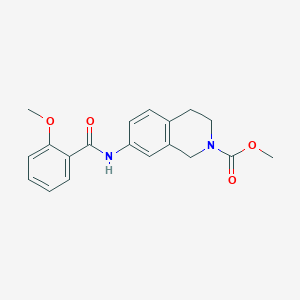
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)
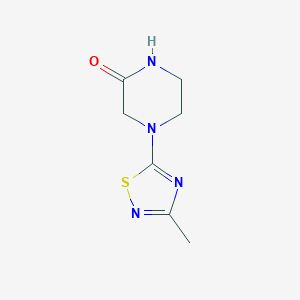
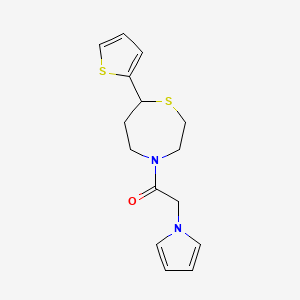


![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)
![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)
